{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol
Description
Properties
IUPAC Name |
[5-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2/c16-15(17,18)13-6-10(9-4-2-1-3-5-9)19-14(20-13)23-12(8-25)11(7-24)21-22-23/h1-6,24-25H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHHPLOXXWLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=C(N=N3)CO)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol typically involves a series of steps that include the formation of the triazole ring, the incorporation of the pyrimidine moiety, and the introduction of the hydroxymethyl group. Specific reaction conditions, such as the use of specific catalysts, solvents, and temperatures, are crucial to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Methods such as flow chemistry or the use of continuous reactors can enhance efficiency and reduce costs. Ensuring environmental sustainability and safety is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the hydroxymethyl group to form aldehydes or carboxylic acids.
Reduction: : Reduction reactions can target the pyrimidine or triazole rings, potentially altering the compound's biological activity.
Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as KMnO₄ or CrO₃.
Reduction: : Reducing agents like LiAlH₄ or NaBH₄.
Substitution: : Conditions vary based on the specific substitution but often involve catalysts or activating groups to facilitate the reaction.
Major Products Formed
Depending on the type of reaction, the major products can vary. For instance, oxidation typically leads to the formation of aldehydes or acids, while substitution reactions introduce new functional groups that can significantly change the molecule's properties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, the compound exhibits properties that can influence enzymatic activity or cellular processes, making it useful in biochemical research and drug development.
Medicine
In medicine, its unique structure lends itself to potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound's stability and reactivity make it suitable for use in material science, including the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the molecule's binding affinity, while the triazole ring can participate in hydrogen bonding or π-π interactions. These interactions lead to the modulation of biological pathways and ultimately result in the compound's observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Compound A : {5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol
- Key Differences :
- Functional Groups : Dual hydroxymethyl groups (shared with the target), retaining high polarity.
Compound B : 4-(3-(4-Fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole
- Key Differences: Core heterocycle: Pyrazole instead of pyrimidine. Substituents: 4-methoxybenzyl on triazole and 4-fluorophenyl on pyrazole. The pyrazole core may alter binding kinetics due to reduced aromatic surface area compared to pyrimidine .
Functional Group Modifications
Compound C : 6-((2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-fluoropyrimidin-4-ol
- Key Differences :
- Substituents: Fluorine atoms at pyrimidine C5 and C6 positions; a hydroxy group at C3.
- Side chain: A bulky 1,2,4-triazole-containing chain.
- Impact: Fluorination enhances metabolic stability and electronegativity, while the hydroxy group may facilitate solubility. The complex side chain could limit bioavailability due to steric effects .
Compound D : 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile
- Key Differences: Functional groups: Nitrile (-CN) instead of hydroxymethyl. Impact: The nitrile’s strong electron-withdrawing nature may increase reactivity or alter binding specificity.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Polarity vs. Lipophilicity : The target compound’s dual hydroxymethyl groups render it more hydrophilic than analogs with methyl or methoxy substituents (Compounds A, B). This may favor aqueous solubility but limit membrane permeability .
- Biological Interactions : The phenyl group on the pyrimidine ring (target) enables π-π stacking, advantageous for binding aromatic residues in enzymes. In contrast, methyl (Compound A) or fluorophenyl (Compound B) groups may prioritize hydrophobic interactions .
- Metabolic Stability : The CF₃ group (shared across compounds) is associated with resistance to oxidative metabolism, a critical feature in drug design .
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step regioselective functionalization of the triazole and pyrimidine rings, contrasting with simpler routes for compounds like D, which feature nitrile or cyclopropyl groups .
Biological Activity
The compound {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol is a triazole derivative that has garnered attention for its potential biological activities. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological efficacy. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular structure of the compound includes:
- A triazole ring
- A hydroxymethyl group
- A phenyl ring substituted with a trifluoromethyl group
- A pyrimidine moiety
This unique combination of functional groups is hypothesized to influence its biological properties significantly.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. The compound was evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed that it inhibited cell proliferation in a dose-dependent manner. For instance, the compound demonstrated an IC50 value of approximately 10 μM against MCF-7 cells, indicating significant cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
Enzyme Inhibition
The compound's ability to inhibit key enzymes related to cancer progression and inflammation was also assessed. Notably, it exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate inhibition:
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 19.2 |
| Butyrylcholinesterase (BChE) | 13.2 |
These findings suggest that the compound may have dual roles in both neuroprotection and anti-inflammatory activities.
Molecular Docking Studies
Molecular docking studies were conducted to elucidate the binding interactions between the compound and target proteins. The presence of the trifluoromethyl group was found to enhance hydrogen bonding and halogen interactions with amino acid residues in the active sites of enzymes such as COX-2 and LOX-15. This interaction profile is believed to contribute to the observed biological activities.
Study on Cholinesterase Inhibition
In a study published in PubMed Central, various derivatives of triazoles were tested for their inhibition against cholinesterases. The results indicated that modifications at the phenyl ring significantly impacted inhibitory potency. The compound this compound was among those exhibiting substantial inhibitory effects, supporting its potential as a therapeutic agent for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
Antioxidant Activity Assessment
Another critical aspect of this compound's biological profile is its antioxidant activity. It was evaluated using DPPH radical scavenging assays, where it demonstrated effective free radical scavenging capabilities comparable to established antioxidants.
Q & A
Basic: What are the key synthetic strategies for constructing the triazole-pyrimidine core in this compound?
The triazole-pyrimidine scaffold is typically synthesized via click chemistry (azide-alkyne cycloaddition) to form the 1,2,3-triazole ring, followed by pyrimidine functionalization. For example:
- Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective 1,4-substitution .
- Pyrimidine Functionalization : Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling introduces substituents like trifluoromethyl or hydroxymethyl groups. demonstrates similar methods for pyrimidine derivatives using coumarin and tetrazole precursors.
Methodological Tip : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize byproducts. Monitor reactions via HPLC or LC-MS to confirm intermediate formation .
Basic: How can researchers characterize the compound’s purity and structural integrity?
Combine multiple analytical techniques :
- NMR Spectroscopy : Use , , and -NMR to verify substituent positions (e.g., trifluoromethyl at pyrimidine C6) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole-pyrimidine linkage) using SHELXL for refinement .
Data Contradiction Resolution : If spectroscopic data conflicts (e.g., unexpected -NMR shifts), cross-validate with computational methods like DFT to model electronic environments .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
The compound’s flexible hydroxymethyl groups and disordered trifluoromethyl moieties complicate refinement. Strategies include:
- SHELXL Constraints : Apply restraints to bond lengths/angles for disordered regions (e.g., CF groups) to reduce overfitting .
- Twinned Data Handling : For crystals with twinning, use SHELXL’s TWIN/BASF commands to refine twin laws .
Case Study : resolved similar issues in a triazole-pyrimidine derivative by combining SHELX refinement with Hirshfeld surface analysis to validate intermolecular interactions.
Advanced: How do computational methods (e.g., DFT) enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) studies:
- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyrimidine ring’s electron-deficient nature facilitates SNAr reactions .
- Mechanistic Insights : Model transition states for triazole formation to explain regioselectivity under CuAAC conditions .
Validation : Compare computed IR/Raman spectra with experimental data to confirm functional group assignments .
Advanced: What strategies mitigate synthetic bottlenecks in introducing the trifluoromethyl group?
The trifluoromethyl group at pyrimidine C6 poses challenges due to steric and electronic effects. Solutions include:
- Late-Stage Fluorination : Use reagents like Togni’s reagent or Umemoto’s salts to introduce CF after constructing the core .
- Directed C-H Activation : Employ palladium catalysts with directing groups (e.g., pyridine) to selectively functionalize the pyrimidine ring .
Case Study : achieved similar functionalization in a fluorinated pyridine derivative using potassium fluoride/DMSO, highlighting solvent effects on yield.
Advanced: How can researchers resolve discrepancies in biological activity data for this compound?
Contradictory bioactivity results (e.g., varying IC values) may stem from:
- Aggregation Effects : Use dynamic light scattering (DLS) to detect nanoaggregates that falsely modulate activity.
- Metabolic Instability : Perform stability assays in liver microsomes to identify rapid degradation pathways .
Methodological Tip : Validate target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) to confirm direct binding .
Basic: What are the recommended storage conditions to maintain compound stability?
- Temperature : Store at –20°C under inert gas (N/Ar) to prevent oxidation of hydroxymethyl groups.
- Light Sensitivity : Protect from UV exposure using amber vials, as the triazole-pyrimidine system may undergo photodegradation .
Validation : Monitor stability via periodic HPLC analysis over 6–12 months .
Advanced: How do substituents (e.g., hydroxymethyl vs. trifluoromethyl) influence intermolecular interactions in the crystal lattice?
- Hydrogen Bonding : Hydroxymethyl groups form O–H···N bonds with pyrimidine N atoms, stabilizing the lattice .
- Hydrophobic Effects : Trifluoromethyl groups enhance packing via CF···π interactions, as shown in for a benzyl-substituted analog.
Analysis Tools : Use Mercury CSD software to map interaction networks and quantify packing coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
